molecular formula C18H15NS B14443146 Pyridine, 4-(methylthio)-2,6-diphenyl- CAS No. 78570-36-2

Pyridine, 4-(methylthio)-2,6-diphenyl-

Cat. No.: B14443146
CAS No.: 78570-36-2
M. Wt: 277.4 g/mol
InChI Key: UBFNTKCVLWGGDZ-UHFFFAOYSA-N
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Description

Pyridine, 4-(methylthio)-2,6-diphenyl-: is a heterocyclic aromatic organic compound It features a pyridine ring substituted at the 4-position with a methylthio group and at the 2 and 6 positions with phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 4-(methylthio)-2,6-diphenyl- typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . Another method involves the reaction of 4-bromo acetophenone with vetraldehyde in ethanol and sodium hydroxide solution to form a chalcone, which is then treated with 2-cyanothioacetamide to yield the desired pyridine derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions: Pyridine, 4-(methylthio)-2,6-diphenyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methylthio group, often using reagents like sodium hydride or alkyl halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide or alkyl halides in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, Pyridine, 4-(methylthio)-2,6-diphenyl- is used as a building block for synthesizing more complex molecules. It serves as a precursor in the synthesis of various heterocyclic compounds and ligands for coordination chemistry .

Biology and Medicine: It can be used in the design and development of new drugs, particularly those targeting specific enzymes or receptors .

Industry: In the industrial sector, Pyridine, 4-(methylthio)-2,6-diphenyl- is used in the production of agrochemicals and materials science. Its unique properties make it suitable for developing new materials with specific electronic or optical characteristics .

Mechanism of Action

The mechanism of action of Pyridine, 4-(methylthio)-2,6-diphenyl- involves its interaction with molecular targets such as enzymes or receptors. The compound’s aromatic ring and substituents allow it to bind to specific sites on these targets, modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

    Pyridine: A basic heterocyclic aromatic compound with a nitrogen atom in the ring.

    Pyrrole: Another aromatic heterocycle with a nitrogen atom, but with different electronic properties.

    Thiazole: A five-membered ring containing both sulfur and nitrogen atoms.

Uniqueness: Pyridine, 4-(methylthio)-2,6-diphenyl- is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where precise molecular interactions are required .

Properties

CAS No.

78570-36-2

Molecular Formula

C18H15NS

Molecular Weight

277.4 g/mol

IUPAC Name

4-methylsulfanyl-2,6-diphenylpyridine

InChI

InChI=1S/C18H15NS/c1-20-16-12-17(14-8-4-2-5-9-14)19-18(13-16)15-10-6-3-7-11-15/h2-13H,1H3

InChI Key

UBFNTKCVLWGGDZ-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=NC(=C1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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